tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a triazolo[4,3-a]pyrazine core modified with a tert-butyl carbamate (Boc) group at position 7 and an aminomethyl substituent at position 2. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes and receptors such as P2X7 and DPP-IV . Its Boc-protected amine and aminomethyl groups enable versatile derivatization, facilitating the development of pharmacologically active analogs.
Properties
Molecular Formula |
C11H19N5O2 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)15-4-5-16-8(6-12)13-14-9(16)7-15/h4-7,12H2,1-3H3 |
InChI Key |
GEUPOGMYXPIBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2CN)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the triazolopyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Cancer Research
Tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate has shown promising results in cancer studies. Preliminary investigations indicate that it may inhibit c-Met kinase activity, which is crucial in cell proliferation and survival pathways. Inhibition of c-Met can disrupt signaling pathways such as PI3K/Akt and MAPK, leading to decreased cell proliferation and increased apoptosis in various cancer cell lines.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that may require optimization based on reaction conditions such as temperature and solvent choice to maximize yield and purity. The cyclocondensation of aminomethyl-1,2,4-triazoles with glyoxal has been noted as an effective synthetic route for related compounds .
Case Study: Inhibition of c-Met Kinase
In a study focusing on the inhibition of c-Met kinase by this compound:
- Objective : To evaluate the compound's efficacy in reducing tumor growth.
- Methodology : Various cancer cell lines were treated with the compound to assess proliferation rates.
- Findings : Significant reductions in cell viability were observed at specific concentrations.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s structure allows it to fit into the binding pockets of these enzymes, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Compounds like RB2 and PK 44 phosphate exhibit enhanced metabolic stability and receptor binding affinity due to the trifluoromethyl group .
- Aminomethyl Group: The target compound’s aminomethyl substituent offers nucleophilic reactivity for forming secondary amides or imines, distinguishing it from halogenated analogs (e.g., bromo or chloro derivatives) .
- Boc Protection : The tert-butyl carbamate group is a common protective strategy in intermediates, enabling selective deprotection for downstream functionalization .
Receptor Binding and Selectivity
- P2X7 Antagonists: tert-Butyl 3-(trifluoromethyl) analogs () show nanomolar affinity for P2X7 receptors, critical in inflammatory diseases .
- DPP-IV Inhibition : PK 44 phosphate exhibits 1000-fold selectivity for DPP-IV over DPP-8/9, attributed to its indazole-carboxamide moiety .
- Target Compound Potential: The aminomethyl group may enhance solubility and hydrogen-bonding interactions, making it suitable for optimizing pharmacokinetic properties.
Biological Activity
Tert-butyl 3-(aminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 253.3 g/mol
- CAS Number : 1250999-00-8
The compound's activity is largely attributed to the presence of the triazole moiety, which enhances its interaction with biological targets. The nitrogen atoms in the triazole can act as hydrogen bond acceptors, similar to oxygen in amides, which may facilitate binding to various enzymes and receptors involved in cellular processes .
Antiproliferative Effects
Research has demonstrated that compounds containing triazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro studies indicated that compounds with the triazole structure showed lower IC values compared to their amide counterparts. Specifically, a related compound exhibited an IC of 9.6 μM against human microvascular endothelial cells (HMEC-1), while its amide analog had an IC of 41 μM .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have been explored through various assays. While specific data on this compound is limited, similar triazole derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes:
- Compounds with structural similarities reported IC values around 0.04 μmol for COX-2 inhibition, suggesting that modifications in the triazole structure could yield effective anti-inflammatory agents .
Case Studies and Research Findings
- In Vitro Studies : A study focusing on substituted triazoles demonstrated enhanced activity against cancer cell lines when compared to traditional compounds. The structural modifications led to improved binding affinities and reduced cell viability in treated cultures .
- Structure-Activity Relationships (SAR) : Investigations into SAR revealed that the introduction of different substituents on the triazole ring significantly impacted biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms influenced both antiproliferative and anti-inflammatory effects .
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | IC Value (μM) | Cell Line/Target |
|---|---|---|---|
| Antiproliferative | Tert-butyl 3-(aminomethyl)-triazole | 9.6 | HMEC-1 (human microvascular) |
| Anti-inflammatory | Related triazole derivatives | 0.04 | COX-2 enzyme |
| General Activity | Substituted triazoles | Varies | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
